![molecular formula C24H30O2 B14489378 4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) CAS No. 65839-58-9](/img/structure/B14489378.png)
4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) is a chemical compound with the molecular formula C₂₄H₃₀O₂. It belongs to a group of stereoisomers and is characterized by its unique structure, which includes an anthracene core with two butan-1-ol groups attached .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) typically involves the reaction of anthracene derivatives with butan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions with aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-2-ol): Similar structure but with different positioning of the hydroxyl groups.
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(propan-1-ol): Similar structure but with shorter alkyl chains.
Uniqueness
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) is unique due to its specific stereochemistry and the presence of two butan-1-ol groups, which can significantly influence its chemical reactivity and interactions with other molecules .
Propiedades
Número CAS |
65839-58-9 |
|---|---|
Fórmula molecular |
C24H30O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
4-[(8R)-10-(4-hydroxybutyl)-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]butan-1-ol |
InChI |
InChI=1S/C24H30O2/c25-15-3-1-7-17-9-5-11-19-22-14-13-21(23(17)19)20-12-6-10-18(24(20)22)8-2-4-16-26/h5-6,9-12,21-22,25-26H,1-4,7-8,13-16H2/t21-,22?/m1/s1 |
Clave InChI |
XRMXJXVTKJLBLY-ZMFCMNQTSA-N |
SMILES isomérico |
C1CC2C3=CC=CC(=C3[C@H]1C4=CC=CC(=C24)CCCCO)CCCCO |
SMILES canónico |
C1CC2C3=CC=CC(=C3C1C4=CC=CC(=C24)CCCCO)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


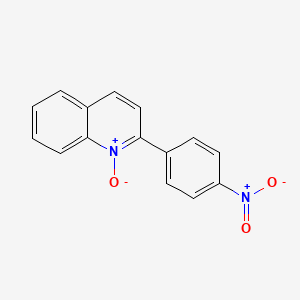
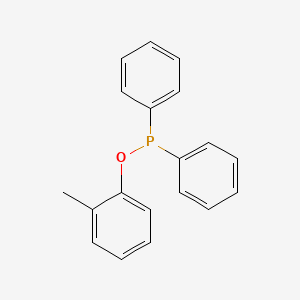
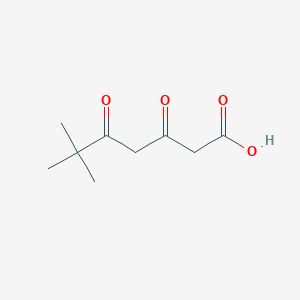
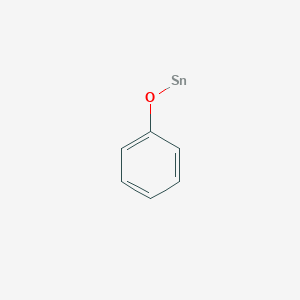
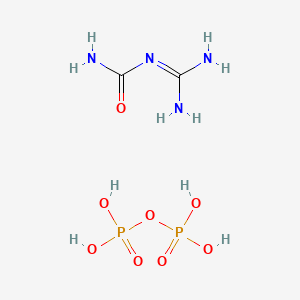
![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
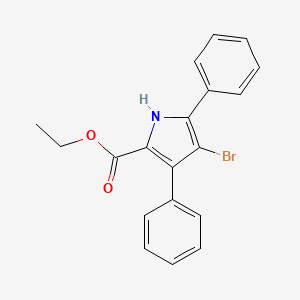
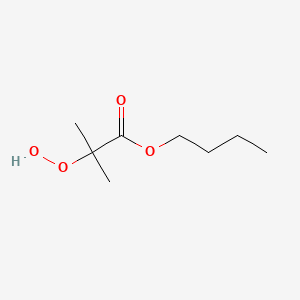
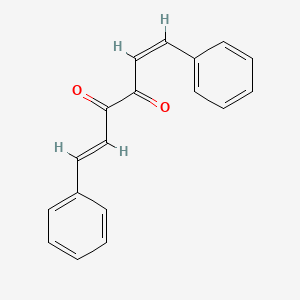
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
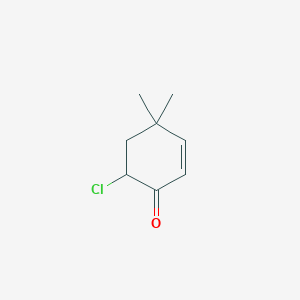
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
